4-Bromo-2-iodo-3-(trifluoromethyl)pyridine

説明

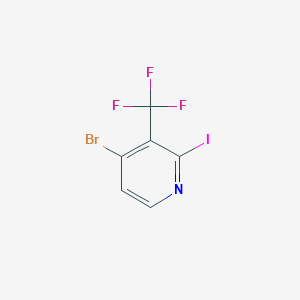

Structure

2D Structure

特性

IUPAC Name |

4-bromo-2-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTSUOKIESHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Synthetic Strategy

The synthesis of 4-Bromo-2-iodo-3-(trifluoromethyl)pyridine is generally achieved via a multi-step route starting from commercially accessible pyridine derivatives. The key steps involve:

- Introduction of trifluoromethyl group at the 3-position.

- Selective halogenation to install bromine and iodine at specific positions.

- Functional group transformations including nitration, reduction, and diazotization to facilitate halogen exchange.

This route ensures regioselectivity and high yield, suitable for large-scale production.

Preparation of the Pyridine Core with Trifluoromethyl Substituent

Methodology:

The trifluoromethyl group is introduced at the 3-position of the pyridine ring via nucleophilic or electrophilic trifluoromethylation. According to recent patents, such as CN109232399B, the process involves:

- Starting Material: A substituted pyridine, often 2-chloropyridine or 2,4-dichloropyridine.

- Reagents: Use of electrophilic trifluoromethylating agents, such as Togni's reagent or Ruppert-Prakash reagent (TMSCF3), in the presence of catalysts like copper or iron salts.

- Reaction Conditions: Mild heating (around 50-80°C) in suitable solvents like acetonitrile or dimethylformamide (DMF).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoromethylation | TMSCF3, Cu catalyst | 50-80°C, 12-24 h | ~70-85% | Regioselective at 3-position |

Research Findings:

Patents indicate that the trifluoromethylation of pyridine derivatives is efficient under these conditions, with high regioselectivity and minimal by-products.

Halogenation to Install Bromine and Iodine

Sequential Halogenation:

The target compound requires bromine at the 4-position and iodine at the 2-position. This is typically achieved via:

-

- Reagents: N-bromosuccinimide (NBS) or bromine (Br2) in a polar solvent like acetic acid or DMF.

- Conditions: Controlled temperature (~0-25°C) to favor mono-bromination at the 4-position.

- Reference: Patent CN103420902A describes bromination of pyridine derivatives with bromine in acetic acid, optimizing regioselectivity.

-

- Reagents: Iodine (I2) with an oxidant such as nitric acid or hydrogen peroxide.

- Conditions: Mild heating (~0-30°C), often following bromination.

- Alternative: Diazotization of amino intermediates followed by iodination, as outlined in patent CN103420902A, employing sodium nitrite and potassium iodide.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | NBS, acetic acid | 0-25°C | 1-4 h | >80% | Selective for 4-position |

| Iodination | I2, NaNO2, HNO3 | Cold | 0-30°C | ~70-85% | Iodine replaces amino groups via diazotization |

Conversion of Chloropyridine Precursors

From 2,4-Dichloropyridine to 2-iodo-4-chloropyridine:

Patents such as CN103420902A describe a four-step process:

- Diazotization:

Using sulfuric acid and sodium nitrite to generate diazonium salts at -10°C. - Iodination:

Replacement of diazonium with iodine using potassium iodide at 0°C. - Purification:

Column chromatography yields the iodinated pyridine derivative.

| Step | Reagents | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO2, H2SO4 | -10°C | 2-6 h | variable | Controlled to prevent side reactions |

| Iodination | KI | 0°C | 2-4 h | ~70% | High regioselectivity |

Final Assembly and Purification

The final step involves coupling the halogenated pyridine with the trifluoromethyl group, often via nucleophilic substitution or cross-coupling reactions:

- Cross-Coupling:

Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions may be employed, using appropriate boronic acids or amines. - Purification:

Recrystallization or chromatography ensures high purity.

Research Findings:

The patent CN109232399B emphasizes a four-step synthesis with a total yield of approximately 31.1%, highlighting the process's efficiency, cost-effectiveness, and suitability for large-scale manufacturing.

Data Summary

| Preparation Method | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Trifluoromethylation | TMSCF3, Cu catalyst | 50-80°C, 12-24 h | 70-85% | Regioselective at 3-position |

| Bromination | NBS, acetic acid | 0-25°C, 1-4 h | >80% | Selective for 4-position |

| Iodination | I2, NaNO2, HNO3 | 0-30°C, 2-4 h | 70-85% | Via diazotization route |

| Halogen exchange | NaI, H2SO4 | 0-25°C, 2-6 h | Variable | From chloropyridine intermediates |

Notes and Considerations

- Selectivity Control:

Reaction temperatures and reagent equivalents are critical to achieve regioselectivity, especially during halogenation. - Scalability:

The described methods are adaptable to large-scale synthesis, with low-cost reagents and straightforward purification steps. - Environmental and Safety Aspects: Proper handling of halogen reagents and acids is essential to minimize hazards.

化学反応の分析

Types of Reactions

4-Bromo-2-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

Coupling Reactions: Palladium catalysts, along with boronic acids or organostannanes, are commonly used in coupling reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while nucleophilic substitution can introduce functional groups such as azides or nitriles.

科学的研究の応用

4-Bromo-2-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of probes and imaging agents.

作用機序

The mechanism of action of 4-Bromo-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens and the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target. In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their elimination.

類似化合物との比較

The following analysis compares 4-Bromo-2-iodo-3-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on molecular properties, substituent effects, and applications.

Substituent Position and Molecular Properties

Key Observations :

- Halogen Effects : The 2-iodo substituent in the target compound may enhance reactivity in cross-coupling reactions compared to bromo or chloro analogs due to iodine’s larger atomic radius and weaker C–I bond .

Physical Properties and Commercial Availability

- Melting Points: While direct data is unavailable, analogs like 6-Amino-3-bromo-2-methylpyridine (mp: 80–82°C) and 3-Bromo-2-methylpyridine (density: 1.495 g/cm³) suggest that halogen and CF₃ substituents increase molecular weight and melting points.

- Pricing : Halogenated pyridines with multiple substituents (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine at $400/g ) are costlier due to complex synthesis, implying similar trends for the target compound.

生物活性

4-Bromo-2-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple halogens enhances its reactivity and potential selectivity towards biological targets. The trifluoromethyl group is particularly notable for influencing lipophilicity and electronic properties, which can affect the compound's interaction with biological molecules.

Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes including proliferation, migration, and differentiation. The inhibition of FGFRs can lead to significant effects on tumor growth and metastasis, making this compound a candidate for cancer therapy.

Targeted Pathways

The inhibition of FGFRs disrupts several downstream signaling pathways, notably:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell proliferation and survival.

- Phosphoinositide 3-Kinase (PI3K) Pathway : Critical for cell growth and metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported IC50 values for FGFR1–4 ranging from 7 nM to 712 nM, indicating strong selectivity towards these receptors .

Additionally, this compound has shown efficacy in inhibiting the proliferation of breast cancer cells (4T1 cell line) and inducing apoptosis. The mode of action involves preventing the autophosphorylation of tyrosine residues in FGFRs, thereby blocking downstream signaling cascades essential for tumor growth .

Case Studies

- Breast Cancer Cell Proliferation : In a controlled study, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines compared to untreated controls. The compound not only inhibited proliferation but also induced apoptotic pathways.

- Invasion and Migration : Further investigations revealed that this compound significantly reduced the migration and invasion capabilities of cancer cells, suggesting its potential as an anti-metastatic agent .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with high gastrointestinal absorption rates. Additionally, its ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological applications.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (nM) | Effect |

|---|---|---|---|

| FGFR1 Inhibition | FGFR1 | 7 | Potent inhibition |

| FGFR2 Inhibition | FGFR2 | 9 | Potent inhibition |

| FGFR3 Inhibition | FGFR3 | 25 | Moderate inhibition |

| Breast Cancer Cell Proliferation | 4T1 Cell Line | - | Induces apoptosis |

| Migration & Invasion | 4T1 Cell Line | - | Significant reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。